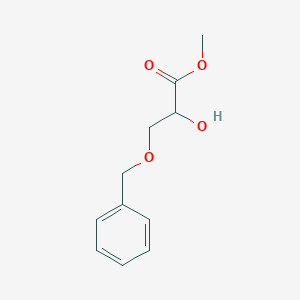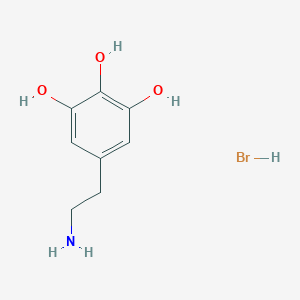
O-Ethyl-D-norvaline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Norvaline Ethyl Ester Hydrochloride: is a chemical compound with the molecular formula C7H15NO2·HCl and a molecular weight of 181.66 g/mol . It is a derivative of the amino acid L-norvaline, where the carboxyl group is esterified with ethanol and the resulting ester is converted to its hydrochloride salt. This compound is typically found as a white to almost white powder or crystalline solid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Norvaline Ethyl Ester Hydrochloride can be synthesized through the esterification of L-norvaline with ethanol in the presence of an acid catalyst, followed by the conversion of the ester to its hydrochloride salt. The reaction typically involves:
Esterification: L-norvaline is reacted with ethanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid to form L-norvaline ethyl ester.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form L-norvaline ethyl ester hydrochloride.
Industrial Production Methods: Industrial production of L-Norvaline Ethyl Ester Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Esterification: Using large reactors to carry out the esterification reaction.
Análisis De Reacciones Químicas
Types of Reactions: L-Norvaline Ethyl Ester Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Hydrolysis Products: L-norvaline and ethanol.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
L-Norvaline Ethyl Ester Hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of L-Norvaline Ethyl Ester Hydrochloride involves its ability to inhibit the enzyme arginase, which plays a role in the urea cycle and nitric oxide production. By inhibiting arginase, L-norvaline can increase the availability of arginine for nitric oxide synthesis, which has various physiological effects, including vasodilation and neuroprotection . In models of Alzheimer’s disease, L-norvaline has been shown to reduce beta-amyloidosis, alleviate microgliosis, and improve cognitive function .
Comparación Con Compuestos Similares
L-Norvaline: The parent amino acid from which L-Norvaline Ethyl Ester Hydrochloride is derived.
L-Valine Ethyl Ester Hydrochloride: A similar compound with a different side chain structure.
L-Leucine Ethyl Ester Hydrochloride: Another similar compound with a branched-chain structure.
Uniqueness: L-Norvaline Ethyl Ester Hydrochloride is unique due to its specific esterification and hydrochloride formation, which can enhance its solubility and stability compared to its parent amino acid. Additionally, its ability to inhibit arginase and its potential therapeutic applications in neurodegenerative and cardiovascular diseases make it a compound of significant interest in scientific research .
Propiedades
IUPAC Name |
ethyl 2-aminopentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAJBHNQIZAJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3b,12b)-3-[(2-O-b-D-Glucopyranosyl-b-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 6-O-(b-D-glucopyranosyl)-b-D-glucopyranoside](/img/structure/B13393278.png)
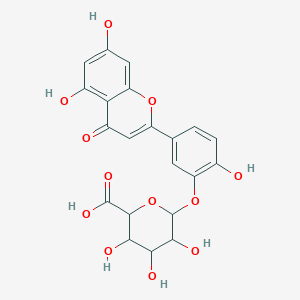
![2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393282.png)
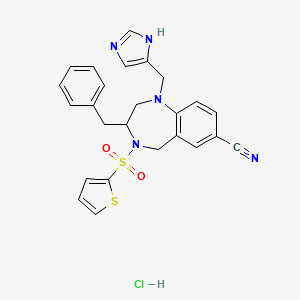
![1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol](/img/structure/B13393293.png)
![Mercurius cyanatus [hpus]](/img/structure/B13393300.png)
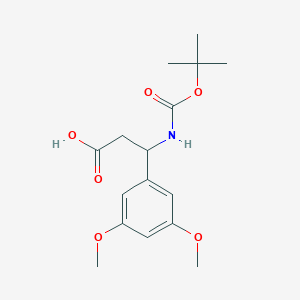
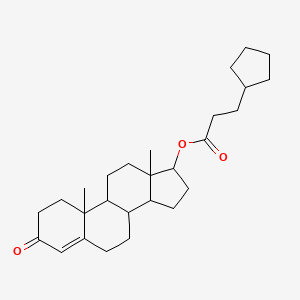
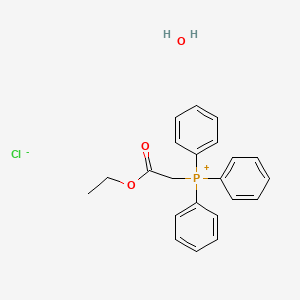
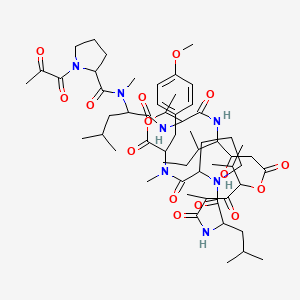
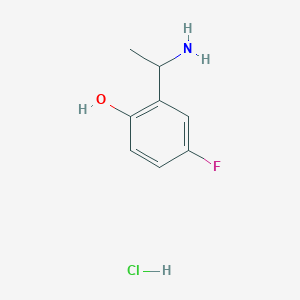
![(R)-2-(4-Isopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)-2-pyridinyl]ethyl]acetamide](/img/structure/B13393319.png)
